REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([F:11])[C:3]=1[CH2:4][NH2:5].C(N1C=CN=C1)([N:14]1C=CN=C1)=O.C(N(CC)CC)C.FC1C=C(OC)C=C(F)C=1CN1[C:40]2[N:41]=[CH:42][CH:43]=[CH:44][C:39]=2[S:38](=[O:46])(=[O:45])[N:37]([C:47]2[CH:52]=C[C:50]([O:53][CH3:54])=[C:49]([O:55][CH3:56])[CH:48]=2)[C:36]1=[O:57]>CN(C=O)C>[CH3:56][O:55][C:49]1[CH:48]=[C:47]([N:37]2[C:36](=[O:57])[N:5]([CH2:4][C:3]3[C:2]([F:1])=[CH:9][C:8]([F:10])=[CH:7][C:6]=3[F:11])[C:40]3[N:41]=[CH:42][CH:43]=[CH:44][C:39]=3[S:38]2(=[O:45])=[O:46])[CH:52]=[N:14][C:50]=1[O:53][CH3:54]
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(CN)C(=CC(=C1)F)F
|
Name
|
|
Quantity
|
311 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
( 95 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2C(N(S(C3=C2N=CC=C3)(=O)=O)C3=CC(=C(C=C3)OC)OC)=O)C(=CC(=C1)OC)F
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=NC1OC)N1S(C2=C(N(C1=O)CC1=C(C=C(C=C1F)F)F)N=CC=C2)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.33 mmol | |
AMOUNT: MASS | 159 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |